2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety and an acetamide group
Preparation Methods
The synthesis of 2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the reaction of 3-fluoropyridine with piperazine to form the intermediate 3-fluoropyridin-2-ylpiperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product, this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and have been studied for their biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are investigated for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoropyridine moiety, which may confer distinct biological properties and reactivity.
Properties
IUPAC Name |
2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4O/c12-9-2-1-3-14-11(9)16-6-4-15(5-7-16)8-10(13)17/h1-3H,4-8H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODMWJMWLXKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.